Butyl acetoacetate

Description

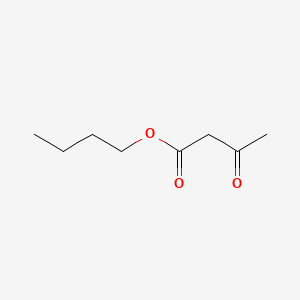

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

butyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-11-8(10)6-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIYHFWZISXFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060453 | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid; fruity taste; sweet, brandy-like odour of fermented fruit | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 to 103.00 °C. @ 16.00 mm Hg | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol and oil | |

| Record name | Butyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976 | |

| Record name | Butyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

591-60-6 | |

| Record name | Butyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W08J7H74O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35.6 °C | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Butyl Acetoacetate

Elucidation of Transacetoacetylation Mechanisms

The process of transferring an acetoacetyl group from butyl acetoacetate (B1235776) to a nucleophile, known as transacetoacetylation, operates through a mechanism distinctly different from typical transesterification. This unique pathway is central to its enhanced reactivity and synthetic utility.

A key advantage of using tert-butyl acetoacetate in transacetoacetylation reactions is its significantly higher reactivity compared to its less hindered analogs. Kinetic studies have shown that tert-butyl acetoacetate is approximately 15 to 20 times more reactive than methyl acetoacetate or ethyl acetoacetate. lookchem.comchemicalbook.com This increased reaction rate is a direct consequence of the acetylketene mechanism. The thermal instability of the tert-butyl group facilitates the formation of the reactive intermediate at lower temperatures and in shorter timeframes. This allows reactions to be conducted efficiently, often at around 100 °C, making the process more facile than those involving methyl or ethyl analogues. lookchem.com

Comparative Reactivity of Acetoacetate Esters

| Acetoacetate Ester | Relative Reactivity | Governing Mechanism |

|---|---|---|

| tert-Butyl Acetoacetate | ~15-20x faster | Unimolecular via Acetylketene |

| Methyl Acetoacetate | Baseline | Standard Transesterification |

| Ethyl Acetoacetate | Baseline | Standard Transesterification |

The high reactivity of tert-butyl acetoacetate and its unique mechanism permit the acetoacetylation of various substrates, including complex systems like polymers and biomaterials, without the need for a catalyst. lookchem.comresearchgate.net This is particularly valuable for modifying sensitive substrates where a catalyst might induce unwanted side reactions or degradation.

A notable application is the functionalization of lignin (B12514952), a complex aromatic biopolymer. rsc.orgrsc.org Kraft lignin can be chemically modified by heating it with tert-butyl acetoacetate in a suitable solvent like 1,4-dioxane (B91453). rsc.orgrsc.org The reaction proceeds efficiently at temperatures around 101-130°C, successfully attaching acetoacetate groups to the various hydroxyl moieties present in the lignin structure. researchgate.netrsc.org This catalyst-free pathway provides a straightforward method for producing value-added lignin-based polyols and resins. rsc.orgrsc.org Similarly, this method has been applied to acetoacetylate cellulose (B213188) and other hydroxyl-bearing polymers, demonstrating its broad utility in materials science. researchgate.netgoogle.com

Comparative Reactivity with Methyl and Ethyl Acetoacetate Analogs

Enantioselective and Stereoselective Transformations

Butyl acetoacetate serves as a prochiral substrate for asymmetric transformations, enabling the synthesis of valuable chiral building blocks. Biocatalysis, in particular, has proven to be an effective strategy for achieving high stereoselectivity in the reduction of its ketone group.

The asymmetric reduction of the β-keto group in this compound yields chiral β-hydroxybutanoates, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. tandfonline.com

Whole-cell biocatalysis using microorganisms like baker's yeast (Saccharomyces cerevisiae) is a well-established method for the enantioselective reduction of ketones. researchgate.netnih.gov The strain Saccharomyces cerevisiae B5 has been specifically utilized as a catalyst for the asymmetric reduction of tert-butyl acetoacetate to produce (S)-tert-butyl 3-hydroxybutyrate (B1226725). scientific.netresearchgate.net

Research has shown that optimizing reaction conditions is crucial for achieving high conversion and enantiomeric excess (e.e.). scientific.net For the reduction using S. cerevisiae B5, key parameters include reaction time, temperature, pH, and the concentrations of the substrate and biomass. researchgate.net The addition of an inhibitor, such as chloroform (B151607), can significantly enhance the optical purity of the product. scientific.netresearchgate.net Under optimal conditions—including an initial substrate concentration of 2.0 g/L, a biomass concentration of 140 g/L, and the presence of 6 g/L chloroform at 30°C and pH 6.2—a complete conversion (100%) and an enantiomeric excess of 100% for the (S)-enantiomer were achieved after 60 hours. scientific.net

Asymmetric Reduction of tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5

| Parameter | Condition | Result |

|---|---|---|

| Catalyst | Saccharomyces cerevisiae B5 | Conversion: 100% Enantiomeric Excess (e.e.): 100% |

| Substrate | tert-Butyl Acetoacetate | |

| Product | (S)-tert-butyl 3-hydroxybutyrate | |

| Reaction Time | 60 hours | |

| Temperature | 30 °C | |

| Initial pH | 6.2 | |

| Inhibitor | Chloroform (6 g/L) |

Asymmetric Reduction Pathways

Optimization of Bioreduction Conditions for Enhanced Enantiomeric Excess

The asymmetric bioreduction of β-ketoesters like this compound is a critical process for producing chiral β-hydroxyesters, which are valuable building blocks in pharmaceuticals. Achieving high enantiomeric excess (ee) is paramount, and this is accomplished through the meticulous optimization of various reaction parameters. The choice of microorganism is fundamental, with various yeast strains from genera such as Kluyveromyces, Candida, Pichia, and Saccharomyces being widely employed. scielo.brresearchgate.net These whole-cell biocatalysts are often preferred over isolated enzymes because they contain the necessary cofactors and can regenerate them in situ. scielo.br

Optimization strategies focus on several key physicochemical parameters that influence both conversion rates and the stereoselectivity of the reduction. mdpi.com These include the pH and temperature of the reaction medium, substrate and biocatalyst concentrations, and reaction time. capes.gov.brnih.gov For instance, in the reduction of ethyl acetoacetate by Saccharomyces cerevisiae, tuning these factors was shown to yield the (S)-enantiomer with an enantiomeric excess greater than 98%. nih.gov

Furthermore, the reaction medium itself can be engineered to improve outcomes. The use of co-solvents can mitigate issues like substrate inhibition and low solubility. capes.gov.brrjptonline.org A notable advancement is the use of hydrophilic ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4), which can significantly reduce substrate inhibition and moderately improve enantioselectivity compared to purely aqueous systems. capes.gov.br In one study, the addition of [BMIM]BF4 to the bioreduction of ethyl acetoacetate by Pichia membranaefaciens cells resulted in a higher reaction yield (77.8% vs. 68.5%) and improved product e.e. (73.0% vs. 65.1%). capes.gov.br Fed-batch techniques, where the substrate is added incrementally, have also proven effective in maintaining low, non-inhibitory substrate concentrations, leading to improved yield and optical purity. researchgate.net

| Parameter | Effect on Bioreduction | Example/Rationale | Citation |

|---|---|---|---|

| Biocatalyst | Determines inherent stereoselectivity and activity. | Whole cells of Kluyveromyces marxianus, Pichia membranaefaciens, and Saccharomyces cerevisiae are commonly used for reducing β-ketoesters. | scielo.brcapes.gov.br |

| Temperature | Affects enzyme activity and stability; can influence stereoselectivity. | Optimal temperatures for Candida parapsilosis were found to be 25°C to 35°C; a drop in enantioselectivity was seen at 40°C. | mdpi.com |

| pH | Impacts the ionization state of the enzyme's active site and substrate. | Optimal pH can maximize enantiomeric excess, though sometimes at the cost of reaction yield. A pH of 7 was found to be optimal in one study. | mdpi.com |

| Co-solvents | Improve substrate solubility and can reduce substrate/product inhibition. | Ionic liquids (e.g., [BMIM]BF4) can increase yield and enantioselectivity. | capes.gov.br |

| Substrate Concentration | High concentrations can lead to substrate inhibition. | Fed-batch operations maintain low substrate levels, improving yield and e.e. to >99%. | researchgate.net |

Chiral Catalyst Development for Stereoselective Mannich Reactions

The Mannich reaction is a cornerstone of carbon-carbon bond formation, and the development of chiral catalysts has enabled the synthesis of optically active β-amino carbonyl compounds from prochiral starting materials. This compound serves as an effective nucleophile in these transformations. Research has focused on creating catalysts that can control the stereochemical outcome with high precision.

Squaramide Organocatalysis

Among the most successful organocatalysts for the asymmetric Mannich reaction involving this compound are those based on a squaramide scaffold, particularly those derived from cinchona alkaloids. chemicalbook.comsigmaaldrich.com These bifunctional catalysts have demonstrated remarkable efficiency and enantioselectivity. In a key study, highly enantioselective Mannich reactions between imines bearing a benzothiazole (B30560) moiety and tert-butyl acetoacetate were developed using a cinchona-based squaramide organocatalyst. chemicalbook.com The corresponding β-keto ester products were obtained in high yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). chemicalbook.comresearchgate.net

Similarly, the reaction of N-Boc-isatin imines with tert-butyl acetoacetate, catalyzed by a chiral cinchona alkaloid-derived squaramide, proceeds under mild conditions to afford chiral 3-amino-2-oxindoles in high to quantitative yields (78–99%) and with uniformly excellent enantioselectivities (90–99% ee). beilstein-journals.org However, with unsymmetrical dicarbonyl compounds like tert-butyl acetoacetate, the reaction can result in a 1:1 mixture of diastereomers. beilstein-journals.org The steric bulk of the tert-butyl group is often advantageous, as it can minimize side reactions that are more prevalent with smaller methyl or ethyl esters.

| Reactants | Catalyst System | Yield | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|

| Imines (benzothiazole) + tert-Butyl Acetoacetate | Cinchona-based Squaramide | Up to 99% | Up to 98% | chemicalbook.comresearchgate.net |

| N-Boc-isatin Imines + tert-Butyl Acetoacetate | Chiral Cinchona Alkaloid-derived Squaramide | 91-95% | 90-99% | beilstein-journals.org |

Mechanistic Insights into Stereocontrol

The high degree of stereocontrol exerted by squaramide catalysts is attributed to their bifunctional nature, allowing them to activate both the nucleophile and the electrophile simultaneously through a well-organized hydrogen-bonding network. researchgate.net The squaramide moiety features two acidic N-H protons and two basic carbonyl oxygens. This arrangement allows the catalyst to form a ternary complex with the reacting partners in the transition state.

The mechanism involves the squaramide's acidic protons activating the imine electrophile by hydrogen bonding to its nitrogen atom. Concurrently, the enol form of this compound is positioned by hydrogen bonding with the catalyst's basic sites. This dual activation and precise spatial organization in the transition state effectively shields one face of the enolate and the imine, directing the nucleophilic attack to occur with high facial selectivity. This leads to the preferential formation of one enantiomer of the Mannich adduct. The stability of this organized transition state is key to achieving high enantioselectivity.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. This compound is a versatile substrate for such strategies.

Aldol (B89426) Addition/Protection Reactions with Aldehydes

A simple and effective multi-component, one-pot aldol addition/protection reaction has been developed between β-ketoesters like tert-butyl acetoacetate and various aldehydes. researchgate.net The reaction is typically conducted in the presence of trimethylsilyl (B98337) chloride (Me3SiCl) and a non-nucleophilic base such as diisopropylethylamine (i-Pr2EtN). researchgate.netresearchgate.net The reaction proceeds via the formation of a silyl (B83357) enol ether intermediate, which then adds to the aldehyde.

The scope of the reaction is highly dependent on the substrates. At lower temperatures (-20 °C), the reaction is most effective with aromatic aldehydes bearing strong electron-withdrawing groups (e.g., -NO2, -CN). researchgate.net A crucial finding was that the addition of a catalytic amount of dimethylformamide (DMF) dramatically increases the reactivity, likely by activating the silyl enol ether intermediate. This allows the reaction to proceed efficiently even with less activated aldehydes. The resulting silylated aldol adducts are valuable intermediates that can be used in further synthetic transformations to create diols and compounds with quaternary stereocenters. researchgate.netrsc.org

| Aldehyde (R) | Conditions | Additive | Yield of Silylated Adduct | Citation |

|---|---|---|---|---|

| 4-NO2-C6H4 | -20 °C | None | ~30% | researchgate.net |

| 4-NO2-C6H4 | -20 °C | DMF (cat.) | 85% | researchgate.netresearchgate.net |

| 4-CN-C6H4 | -20 °C | DMF (cat.) | 82% | researchgate.net |

| 2-CN-C6H4 | -20 °C | DMF (cat.) | 78% | researchgate.net |

| Benzaldehyde | -20 °C | DMF (cat.) | No Reaction | researchgate.netresearchgate.net |

| Benzaldehyde | rt | None | 42% | researchgate.net |

Sequential Chloromethylation-β-Elimination-Michael Addition Processes

A unique multicomponent reaction involving tert-butyl acetoacetate has been described using chloromethyl chlorosulfate (B8482658) as a reagent under phase-transfer catalysis (PTC) conditions. researchgate.net This transformation proceeds through a complex sequence of reactions to generate methylene-bridged bis-acetoacetates. researchgate.netresearchgate.net

The proposed mechanism involves several distinct steps:

Chloromethylation: The enolate of tert-butyl acetoacetate, formed under basic PTC conditions, attacks the chloromethyl group of chloromethyl chlorosulfate.

β-Elimination: The initial adduct undergoes a base-induced elimination.

Michael Addition: A second molecule of the tert-butyl acetoacetate enolate then acts as a Michael donor, adding to the α,β-unsaturated intermediate formed in the previous step.

This sequential process results in the formation of a methylene-bridged dimer of the original keto ester. researchgate.net Under certain anhydrous conditions, a competing reaction involving chlorination at the active methylene (B1212753) position of the acetoacetate can become the main process. researchgate.netresearchgate.net The resulting bridged compounds can further evolve to form polyfunctional dihydrofuran and tetrahydropyran (B127337) derivatives. researchgate.net

Cyclization and Heterocycle Synthesis

This compound, particularly tert-butyl acetoacetate (t-BAA), serves as a versatile precursor in the synthesis of various cyclic compounds. Its activated methylene group and dual carbonyl functionalities allow for a range of cyclization strategies.

Indene Derivative Formation

Tert-butyl acetoacetate is a crucial component in the synthesis of 1H-indene-1,3(2H)-dione derivatives, which are important end-capping acceptors in the development of non-fullerene acceptors for organic solar cells. mdpi.com The typical protocol involves the reaction of phthalic anhydride (B1165640) with a compound containing an activated methylene group, most commonly tert-butyl acetoacetate, in the presence of acetic anhydride and triethylamine. mdpi.com

The reaction proceeds through a multi-step mechanism that is thought to involve a Knoevenagel condensation. mdpi.comresearchgate.net A key intermediate, tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, has been isolated and characterized. mdpi.com This intermediate is formed regioselectively from the reaction of phthalic anhydride and tert-butyl acetoacetate. mdpi.com Subsequent treatment of this intermediate with a base like sodium methoxide (B1231860) in methanol (B129727) leads to the elimination of the acetyl and ester groups and rearrangement to furnish the final 1H-indene-1,3(2H)-dione in high yield. mdpi.com While the synthesis of 1H-indene-1,3(2H)-dione acceptors can sometimes result in low yields, optimizing the procedure by isolating the key intermediate can improve efficiency. mdpi.com

In a related process, tert-butyl acetoacetate is used in the Perkin reaction with 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile in acetic anhydride and triethylamine. mdpi.comresearchgate.net This reaction, followed by acid-catalyzed hydrolysis, produces 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, another important precursor for non-fullerene acceptors. mdpi.comresearchgate.net

Pyrrole (B145914) Synthesis

This compound is a valuable substrate for several classical and modern methods of pyrrole synthesis.

The Knorr pyrrole synthesis utilizes tert-butyl acetoacetate to produce polysubstituted pyrroles. ub.eduwikipedia.org In a typical procedure, tert-butyl acetoacetate is first converted to an α-oximino derivative via nitrosation with sodium nitrite (B80452) in acetic acid. wordpress.com This oxime is then reduced in situ using zinc dust, generating an unstable α-aminoketone intermediate. ub.eduwordpress.com This intermediate immediately undergoes condensation with a second equivalent of a β-ketoester (like ethyl acetoacetate) in an acid-catalyzed reaction, followed by cyclization and dehydration to form the pyrrole ring. ub.eduwordpress.com The use of tert-butyl acetoacetate in this synthesis is reported to give high yields. wikipedia.org Indene-fused pyrroles can also be synthesized via a Knorr-type reaction between the oxime of tert-butyl acetoacetate and 2-indanone. nih.gov

The Hantzsch pyrrole synthesis has been adapted for a one-step, continuous flow process to create pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, various amines, and α-bromoketones. acs.orgsyrris.comnih.govscispace.comnih.gov A key innovation of this method is the utilization of the hydrogen bromide (HBr) generated as a byproduct during the Hantzsch reaction to hydrolyze the tert-butyl ester in situ. acs.orgsyrris.comnih.gov This efficient, atom-economical process occurs in a single microreactor, avoiding the need to isolate intermediates and offering a significant advantage over traditional multi-step batch syntheses. acs.orgnih.gov

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). ub.eduorganic-chemistry.org this compound can be used as a starting material to generate the required 1,4-diketone precursor. rasayanjournal.co.in

Cyclohexanone (B45756) Derivatives Synthesis via Stereospecific Catalysis

Substituted cyclohexanone derivatives can be synthesized stereospecifically using tert-butyl acetoacetate. In a notable example, the condensation of tert-butyl acetoacetate with various aromatic aldehydes in a 2:1 molar ratio, using methylamine (B109427) as a stereospecific catalyst, yields highly substituted cyclohexanones. banglajol.info This reaction, conducted in ethanol, produces a single product, t(3)-aryl-r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(5)-methylcyclohexanones, as colorless crystalline solids. banglajol.info The stereochemistry and structure of these complex molecules have been confirmed through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and various 2D NMR techniques. banglajol.info

Table 1: Synthesis of Substituted Cyclohexanone Derivatives

| Aromatic Aldehyde | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Benzaldehyde | r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-phenylcyclohexanone | 72 | 178-180 |

| 4-Chlorobenzaldehyde | t(3)-(4-chlorophenyl)-r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(5)-methylcyclohexanone | 78 | 188-190 |

| 4-Methoxybenzaldehyde | r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(3)-(4-methoxyphenyl)-t(5)-methylcyclohexanone | 75 | 194-196 |

Data sourced from a study by Sabapathy Mohan et al. banglajol.info

Functional Group Transformations and Derivative Synthesis

This compound is a premier reagent for introducing the acetoacetyl group into various molecules and for synthesizing other important functional groups.

Acetoacetylation of Diverse Nucleophiles (Alcohols, Amines)

Tert-butyl acetoacetate (t-BAA) is an exceptionally efficient reagent for the acetoacetylation of nucleophiles such as alcohols and amines. chemicalbook.com This process, known as transacetoacetylation, is significantly more reactive—reportedly 15 to 20 times faster—than reactions using methyl or ethyl acetoacetate. chemicalbook.com The reaction mechanism involves the formation of an enolate intermediate, which is then attacked by the nucleophile, releasing tert-butanol (B103910) as the only byproduct. rsc.org This allows the reaction to be driven to completion by removing the low-boiling t-butanol. rsc.org

This method is highly versatile and can be used to acetoacetylate a wide range of alcohols, including primary, secondary, and even sterically hindered tertiary alcohols, under relatively mild, catalyst-free conditions. lookchem.com It is effective for modifying complex polyols like lignin and castor oil, as well as simpler diols. rsc.orgresearchgate.net The reaction with amines proceeds readily to form acetoacetamides. chemicalbook.com However, with unhindered primary amines, side reactions can occur, leading to the formation of enamine byproducts. chemicalbook.comlookchem.com This can be controlled by adjusting reaction conditions, such as using higher dilution or altering the mode of addition. chemicalbook.comlookchem.com

Table 2: Acetoacetylation of Various Nucleophiles with tert-Butyl Acetoacetate (t-BAA)

| Nucleophile | Product | Method* | Yield (%) |

|---|---|---|---|

| 1,6-Hexanediol | 1,6-Hexanediyl bis(acetoacetate) | A | 96 |

| 2-Ethyl-1-hexanol | 2-Ethylhexyl acetoacetate | A | 96 |

| Cyclohexanol | Cyclohexyl acetoacetate | A | 95 |

| 2-Methyl-3-buten-2-ol (tertiary allylic alcohol) | 1,1-Dimethyl-2-propenyl acetoacetate | A | 85 |

| Allyl alcohol | Allyl acetoacetate | C | 95 |

| Isopinocampheol (hindered alcohol) | Isopinocampheyl acetoacetate | A | 85 |

| n-Heptylamine | N-Heptylacetoacetamide | A | 83 |

| Cyclohexylamine | N-Cyclohexylacetoacetamide | B | 86 |

\Methods described by Witzeman and Nottingham: Method A: Heating nucleophile and t-BAA in xylene. Method B: Heating in a flask with a distillation column. Method C: Refluxing for low-boiling nucleophiles. lookchem.com*

Acyloin Synthesis Methodologies

Tert-butyl acetoacetate serves as a key starting material for a novel method of preparing acyloins. orgsyn.orgscispace.comfishersci.se This synthetic route involves first introducing a benzoyloxy group to the α-position of t-butyl acetoacetate. orgsyn.orgscispace.com This is achieved by reacting the sodium salt of t-butyl acetoacetate with benzoyl peroxide. scispace.com

The resulting α-benzoyloxy derivative is then treated with a catalytic amount of p-toluenesulfonic acid. orgsyn.orgscispace.com Heating this mixture readily cleaves the carbo-t-butoxy group, which is a characteristic feature of t-butyl β-ketoesters, to yield the α-benzoyloxy ketone. orgsyn.orgscispace.com The final acyloin is then obtained through hydrolysis of this intermediate. orgsyn.org This methodology highlights the synthetic utility of the tert-butoxycarbonyl group as a temporary activating group that can be easily removed. orgsyn.org

Synthesis of α,β-Unsaturated Ketones

The synthesis of α,β-unsaturated ketones from this compound can be achieved through a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active methylene compound, such as a β-keto ester like this compound, to a carbonyl group of an aldehyde or ketone, which is then followed by a dehydration reaction. scielo.br

One approach involves the reaction of aldehydes with tert-butyl acetoacetate, which can lead to the formation of α,β-unsaturated-β'-ketoic acid esters. These intermediates can then undergo thermal decomposition, often with a catalyst like p-toluenesulfonic acid at high temperatures, to yield the desired α,β-unsaturated ketones. However, this method can be time-consuming and may result in low yields. google.com For instance, a Z-selective Knoevenagel condensation can be achieved using tert-butyl acetoacetate with either aromatic or aliphatic aldehydes, though this may also result in low chemical yields. rsc.org

A more efficient method for synthesizing α,β-unsaturated ketones involves reacting an aldehyde with an alkali metal salt of acetoacetic acid in a heterogeneous solvent system in the presence of an aliphatic secondary amine. google.com This reaction is typically carried out at temperatures between 10°C and 50°C, with the pH maintained between 6.0 and 8.0. google.com

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction used in the synthesis of various compounds, including functional polymers and natural products. mdpi.com

Table 1: Reaction Conditions for the Synthesis of α,β-Unsaturated Ketones

| Reactants | Catalyst/Reagents | Solvent System | Temperature | pH | Product |

| Aldehyde, tert-Butyl Acetoacetate | p-Toluenesulfonic Acid | Not specified | High | Not specified | α,β-Unsaturated Ketone |

| Aldehyde, Alkali Metal Salt of Acetoacetic Acid | Aliphatic Secondary Amine | Heterogeneous (Oil/Water) | 10-50°C | 6.0-8.0 | α,β-Unsaturated Ketone |

| Aromatic/Aliphatic Aldehyde, tert-Butyl Acetoacetate | Not specified | Not specified | Not specified | Not specified | Z-α,β-Unsaturated Ketone |

Formation of β-Keto Amides

β-Keto amides can be synthesized from this compound through aminolysis. This reaction involves the treatment of the β-keto ester with a primary or secondary amine. The reaction typically proceeds by refluxing a mixture of tert-butyl acetoacetate and the amine under solvent-free conditions. publish.csiro.au The reactivity of this compound allows for the formation of an enolate intermediate, which then undergoes nucleophilic attack by the amine group.

For example, the reaction of tert-butyl acetoacetate with cyclohexanamine under reflux for two hours without a solvent yields the corresponding β-keto amide. publish.csiro.au Similarly, reacting tert-butyl acetoacetate with (2S,6R)-2,6-dimethylpiperidine under reflux for four hours in solvent-free conditions produces 1-((2R,6S)-2,6-dimethylpiperidin-1-yl)butane-1,3-dione. publish.csiro.au The resulting crude products are often purified by column chromatography. publish.csiro.au

The synthesis of β-keto amides can also be achieved under milder conditions by reacting 2,2,6-trimethyl-4H-1,3-dioxin-4-one with amines in refluxing tetrahydrofuran (B95107) in the presence of sodium acetate (B1210297). researchgate.net This method avoids the side products often seen with traditional protocols and typically results in quantitative yields. researchgate.net

Table 2: Synthesis of β-Keto Amides from tert-Butyl Acetoacetate

| Amine | Reaction Conditions | Product |

| Cyclohexanamine | Reflux, 2 hours, solvent-free | N-cyclohexyl-3-oxobutanamide |

| (2S,6R)-2,6-dimethylpiperidine | Reflux, 4 hours, solvent-free | 1-((2R,6S)-2,6-dimethylpiperidin-1-yl)butane-1,3-dione |

Coumarin Derivative Synthesis Utilizing Related Acetoacetate Chemistry

Coumarin and its derivatives can be synthesized through various methods, with the Pechmann condensation being a prominent and widely used reaction. nih.govchemmethod.comcore.ac.uk This method typically involves the reaction of a phenol (B47542) with a β-keto ester, such as ethyl acetoacetate, in the presence of an acid catalyst. core.ac.uk While this compound is not the most commonly cited acetoacetate in this specific synthesis, the underlying chemistry is directly applicable.

The Pechmann condensation can be catalyzed by a variety of acids, including concentrated sulfuric acid, phosphorus pentoxide, and trifluoroacetic acid. rsc.org However, these traditional catalysts can be corrosive and lead to environmental concerns. rsc.orgarkat-usa.org Consequently, research has focused on developing more environmentally friendly and reusable catalysts. Solid acid catalysts like Amberlyst-15, Nafion-H, and montmorillonite (B579905) clay have been successfully employed. core.ac.ukrsc.orgarkat-usa.org For instance, the condensation of phloroglucinol (B13840) with ethyl acetoacetate using Amberlyst-15 as a catalyst at 110°C under solvent-free conditions yields 5,7-dihydroxy-4-methylcoumarin (B191047) with a 95% yield. core.ac.uk

The reaction mechanism for the Pechmann condensation catalyzed by a solid acid like Amberlyst-15 involves the initial activation of the β-keto ester by the acid catalyst, followed by reaction with the phenol. core.ac.uk Microwave irradiation has also been utilized to accelerate the synthesis of coumarins via the Pechmann reaction. arkat-usa.org

Other synthetic routes to coumarins include the Knoevenagel condensation, Perkin reaction, Wittig reaction, and Claisen rearrangement. nih.govchemmethod.com The Knoevenagel condensation, for example, can be used to synthesize coumarin-3-carboxylic acids from salicylaldehyde (B1680747) and Meldrum's acid in water at room temperature. nih.gov

Table 3: Catalysts and Conditions for Coumarin Synthesis via Pechmann Condensation

| Phenol | β-Keto Ester | Catalyst | Conditions | Product | Yield |

| Resorcinol | Ethyl Acetoacetate | Concentrated Sulfuric Acid | Not specified | 7-hydroxy-4-methylcoumarin | 86% nih.gov |

| Phloroglucinol | Ethyl Acetoacetate | Amberlyst-15 | 110°C, solvent-free | 5,7-dihydroxy-4-methylcoumarin | 95% core.ac.uk |

| Phenolic Compounds | Ethyl Acetoacetate | Dipyridine Copper Chloride | Conventional heating or microwave irradiation | Coumarin derivatives | Excellent yields arkat-usa.org |

| Substituted Phenols | β-Ketoesters | Zirconia-based heterogeneous catalyst | 80°C | Coumarins | Not specified rsc.org |

Advanced Research Applications of Butyl Acetoacetate in Materials Science and Polymer Chemistry

Acetoacetyl-Functionalized Polymer Development

The development of acetoacetyl-functionalized polymers is a key area of research aimed at creating materials with enhanced performance characteristics. By chemically grafting acetoacetate (B1235776) moieties onto polymer chains, scientists can create resins and polyols with novel functionalities. eastman.com These modified polymers serve as versatile platforms for further chemical reactions, particularly for creating cross-linked networks in coatings, adhesives, and composites. eastman.comresearchgate.net The use of tert-butyl acetoacetate (t-BAA) is a favored method for this functionalization, noted for its efficiency under relatively mild conditions. mdpi.comsci-hub.segoogle.com

The primary and most industrially viable method for synthesizing acetoacetylated resins and polyols is through the transesterification of a hydroxyl-functional polymer with tert-butyl acetoacetate (t-BAA). google.comresearchgate.net This process, often called transacetoacetylation, involves reacting a polyol (e.g., polyester (B1180765) polyols, acrylic polyols, or bio-based polyols like those from castor or tall oil) with t-BAA. mdpi.comresearchgate.netgoogle.com The reaction is typically conducted at temperatures between 110°C and 130°C. mdpi.comresearchgate.net A key aspect of this synthesis is the removal of the tert-butanol (B103910) byproduct by distillation, which drives the reaction to completion according to Le Chatelier's principle. sci-hub.sewur.nl This method is highly efficient for converting hydroxyl groups to acetoacetyl groups with minimal color formation. researchgate.net

An alternative synthesis route involves the free-radical polymerization of an acetoacetyl-functional monomer, such as acetoacetoxyethyl methacrylate (B99206) (AAEM), with other ethylenically unsaturated monomers. eastman.comeastman.com This allows for the direct incorporation of the acetoacetyl group into the polymer backbone during its initial synthesis. eastman.com

Table 1: Comparison of Synthesis Methods for Acetoacetylated Polymers

| Feature | Transesterification with t-BAA | Polymerization of Acetoacetyl-Functional Monomers |

| Starting Materials | Hydroxyl-functional polymers (polyols, resins) eastman.com | Ethylenically unsaturated monomers, including one with acetoacetyl functionality (e.g., AAEM) eastman.com |

| Reaction Type | Post-polymerization modification (Ester Exchange) researchgate.netgoogleapis.com | Co-polymerization eastman.comgoogle.com |

| Typical Reagent | tert-Butyl Acetoacetate (t-BAA) sci-hub.segoogle.com | Acetoacetoxyethyl Methacrylate (AAEM) eastman.comeastman.com |

| Key Advantage | Versatility to modify a wide range of existing polyols and resins. eastman.comresearchgate.net | Precise control over the placement and amount of acetoacetyl functionality in the polymer chain. eastman.com |

| Byproduct | tert-Butanol (distilled off to drive reaction) mdpi.comwur.nl | None from the incorporation of the functional group. |

The introduction of the acetoacetyl group via butyl acetoacetate provides a powerful tool for engineering polymer properties. The bulky pendant group and its unique chemical nature directly influence the physical and chemical characteristics of the resin, such as adhesion, corrosion resistance, and solution viscosity. eastman.comeastman.com

The incorporation of acetoacetyl functionality has been shown to significantly enhance the adhesion of coatings to various substrates. gjchemical.comkingindustries.com For instance, modifying 2-component epoxy systems with acetoacetate functional resin modifiers improves adhesion. kingindustries.com Research has also revealed that latex polymers containing acetoacetyl groups exhibit superior adhesion to challenging weathered or chalky surfaces. google.com This improvement is attributed to the reactive nature of the acetoacetyl group, which can form strong bonds with substrate surfaces, and its ability to participate in cross-linking reactions at the coating-substrate interface.

Acetoacetate-functional resins contribute to improved corrosion and humidity resistance in protective coatings. kingindustries.com The cross-linked polymer networks formed from these resins are dense and robust, providing an effective barrier against corrosive agents. Furthermore, the enol form of the acetoacetyl group can chelate with metal surfaces, which may passivate the metal and inhibit corrosion processes. eastman.com Coatings formulated with acetoacetate-functional modifiers have demonstrated enhanced performance in salt spray and humidity tests. kingindustries.com

A significant advantage of acetoacetylating hydroxyl-functional polymers is the substantial reduction in resin solution viscosity. eastman.commdpi.com This effect is primarily due to the replacement of hydroxyl (-OH) groups, which form extensive intermolecular hydrogen bonds, with bulky acetoacetyl groups. mdpi.comresearchgate.net The disruption of this hydrogen bonding network lowers the resistance to flow, making the resins easier to handle and process. mdpi.com This viscosity reduction is particularly beneficial for formulating high-solids coatings, which contain less solvent and are more environmentally friendly. researchgate.net

Table 2: Effect of Acetoacetylation on Polymer Viscosity

| Polymer System | Original State | Modified State | Viscosity Change | Reference |

| Acrylic Resins | Hydroxyl-functional | Acetoacetyl-functional | Significant reduction in solution viscosity with increasing AAEM content. | eastman.com |

| Bio-based Polyols | High viscosity due to hydrogen bonding | Acetoacetylated | Viscosity significantly decreases, making them easier to handle. | mdpi.com |

| Polyester Polyols | Hydroxylated Polyester | Acetoacetylated Polyester | Lower viscosity properties than the corresponding hydroxylated polymers. | researchgate.net |

The versatility of acetoacetylated polymers stems from the dual reactivity of the acetoacetyl group, which possesses both an active methylene (B1212753) group and a ketone carbonyl group. eastman.comeastman.com This allows for a multitude of cross-linking reactions, enabling formulators to cure coatings and create thermoset materials through various mechanisms, some of which function at ambient temperatures. eastman.comresearchgate.net

Key cross-linking chemistries include:

Reaction with Amines: Diamines or polyamines react with the keto-carbonyl group to form stable enamine linkages, a mechanism often used for room-temperature curing. eastman.comgoogleapis.comgoogle.com

Reaction with Isocyanates: The active methylene hydrogen reacts with isocyanates, providing an alternative to traditional polyurethane chemistry. eastman.comresearchgate.net

Reaction with Melamine Resins: The active methylene group readily reacts with melamine-formaldehyde resins under conditions similar to those used for hydroxyl-functional polymers, forming durable carbon-carbon bonds. eastman.comeastman.comgoogle.com

Michael Addition: The active methylene group, after deprotonation by a strong base, can undergo a Michael addition reaction with electron-deficient olefins, such as multifunctional acrylates. eastman.comresearchgate.netgoogle.com

Reaction with Aldehydes: Aldehydes, particularly formaldehyde, can condense with the active methylene group to create cross-links. eastman.com

Metal Chelation: The keto-enol tautomerism of the acetoacetyl group allows it to form strong chelate complexes with various metal ions like zinc, zirconium, and aluminum, which can be used to create cross-links. eastman.comgoogle.com

Table 3: Summary of Cross-linking Chemistries for Acetoacetylated Polymers

| Cross-linking Agent | Reactive Site on Acetoacetyl Group | Resulting Linkage/Bond | Typical Application/Condition | Reference |

| Diamines/Polyamines | Ketone Carbonyl | Enamine | Ambient temperature cure sealants and coatings. | eastman.comgoogle.com |

| Isocyanates | Active Methylene | Urethane-like | Thermoset coatings and materials. | eastman.comresearchgate.net |

| Melamine Resins | Active Methylene | Carbon-Carbon | Baked industrial coatings. | eastman.comeastman.com |

| Multifunctional Acrylates | Active Methylene | Carbon-Carbon (via Michael Addition) | Ambient temperature cure coatings and gels. | eastman.comresearchgate.net |

| Aldehydes (e.g., Formaldehyde) | Active Methylene | Methylene Bridge (Carbon-Carbon) | Thermoset materials. | eastman.com |

| Metal Salts (e.g., Zn, Zr, Al) | Keto-Enol Structure | Metal Chelate | Cross-linking in various polymer systems. | eastman.comgoogle.com |

| Oxygen (Air) | Acetoacetyl Group | Oxidative Cross-link | Self-curing, room-temperature-cure emulsions. | google.com |

Cross-linking Chemistries in Polymer Systems

Michael Addition Reactions

The Michael addition reaction is a key method for carbon-carbon bond formation and is widely used in polymer chemistry. nih.gov In this reaction, the enolate anion of this compound, formed in the presence of a base, acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. nih.govresearchgate.net This reaction is thermodynamically driven by the replacement of a π-bond with a more stable σ-bond. nih.gov

The reaction between acetoacetates and acrylates is a well-studied example of a Michael addition used in polymerization. nih.gov The process is typically catalyzed by strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The resulting product from the initial addition still contains an active methylene hydrogen, which can undergo a second Michael addition if the stoichiometry allows, leading to cross-linked or branched polymer networks. nih.govresearchgate.net This versatility allows for the creation of a wide range of polymer structures, including linear, branched, and hyperbranched polymers. nih.gov

Recent research has focused on the use of Michael addition reactions to create dual-curing thermosets. In these systems, an off-stoichiometric mixture of acetoacetate and acrylate/methacrylate is used. upc.edu The first curing stage is a self-limiting Michael addition at room temperature, followed by a second stage of radical polymerization of the remaining unreacted groups. upc.edu This approach allows for precise control over the final properties of the thermoset material.

Ambient Temperature Cross-linking Systems

This compound's reactivity enables the development of cross-linking systems that can operate at ambient temperatures, which is highly desirable for many industrial applications. One such system involves the reaction of the acetoacetylated polymer with a diamine. The enolic hydroxyl group of the acetoacetate can react with amine functionality to form stable enamine structures. eastman.com This reaction has been successfully used to crosslink composite latexes at room temperature, resulting in films with significantly improved tensile properties. researchgate.net

Another approach to ambient temperature cross-linking is the Knoevenagel condensation reaction. This reaction occurs between an acetoacetylated compound and an aldehyde in the presence of a catalyst, such as piperidine. It is an effective method for creating cross-linked polymer networks at room temperature with high yields. nih.gov For instance, acetoacetylated sucrose (B13894) has been cross-linked with various aromatic dicarboxaldehydes to produce films with high Young's modulus and glass transition temperatures. nih.govacs.org

The ability to form cross-linked polymers at ambient temperature offers several advantages, including reduced energy consumption and the ability to process heat-sensitive materials.

Cellulose-Based Material Innovation

Cellulose (B213188), being the most abundant biopolymer, is an attractive renewable resource for creating sustainable materials. Chemical modification of cellulose with this compound opens up new avenues for developing innovative and functional cellulose-based materials.

Synthesis and Characterization of Cellulose Acetoacetates

Cellulose acetoacetates (CAA) are synthesized by the transesterification of cellulose with tert-butyl acetoacetate (t-BAA). rsc.orgsci-hub.se This reaction can be carried out in a homogeneous system using a solvent like DMAc/LiCl or an ionic liquid, or under catalyst-free conditions. rsc.orgresearchgate.net The degree of substitution (DS), which is the average number of acetoacetate groups per anhydroglucose (B10753087) unit, can be controlled by adjusting the molar ratio of the reactants. rsc.org

The successful synthesis of CAA is confirmed through various characterization techniques. Fourier-transform infrared (FTIR) spectroscopy shows the appearance of characteristic carbonyl stretching bands of the acetoacetate group. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the attachment of the acetoacetyl groups to the cellulose backbone. researchgate.net

The properties of CAA, particularly its solubility, are highly dependent on the DS. This tunability makes CAA a versatile platform for creating a wide range of functional materials.

Molecular Dynamics Simulations for Aqueous Solubility Mechanisms

The aqueous solubility of cellulose acetoacetates (CAA) is a critical factor for their application in various fields. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations have been employed to understand the solubility mechanism at a molecular level. bohrium.comnih.gov

These studies have revealed that the solubility of CAA in water is highly dependent on the degree of substitution (DS). sci-hub.sebohrium.comnih.gov As the DS increases from 0.3 to 0.8, the number of hydrogen bonds between the CAA and water molecules increases, leading to higher solubility. bohrium.comnih.govresearchgate.net However, when the DS increases further from 0.8 to 1.5, the solubility decreases. sci-hub.sebohrium.comnih.gov This is because the increase in solvation free energy can no longer compensate for the decreasing number of CAA-water hydrogen bonds and the growing van der Waals interactions between the larger CAA molecules. bohrium.comnih.gov

MD simulations have also shown that the conformation of CAA molecular chains in water changes from aggregated to stretched and then back to aggregated as the DS increases, which aligns with experimental observations of solubility. sci-hub.se These computational insights are invaluable for designing CAA with specific solubility properties for targeted applications.

Table 1: Effect of Degree of Substitution (DS) on Cellulose Acetoacetate (CAA) Properties

| Degree of Substitution (DS) | Aqueous Solubility | Predominant Interactions | Molecular Conformation |

|---|---|---|---|

| 0.3 - 0.8 | Increases | Increased CAA-water hydrogen bonds and polar solvation free energies. sci-hub.sebohrium.comnih.gov | Stretched chains. sci-hub.se |

Development of Multifunctional Cellulose Films

The reactive acetoacetyl groups in cellulose acetoacetate (CAA) serve as handles for further chemical modifications, enabling the development of multifunctional films with advanced properties.

There is a growing demand for transparent films with effective UV shielding capabilities for applications such as food packaging and protective coatings. By introducing UV-absorbing moieties into the CAA structure, it is possible to create films that block harmful UV radiation while remaining transparent to visible light.

One strategy involves the Hantzsch reaction, where the acetoacetyl groups on cellulose react to form 1,4-dihydropyridine (B1200194) (DHP) rings, which are effective UV absorbers. researchgate.net Another approach is to cross-link CAA with compounds that have inherent UV-absorbing properties, such as polyetherimide. rsc.org The resulting cross-linked films can completely block UV radiation across all wavelengths. rsc.org The formation of enamine bonds during the cross-linking process also contributes to the UV shielding effect. rsc.orgresearchgate.net

These multifunctional cellulose-based films demonstrate great potential in various fields due to their combination of sustainability, transparency, and UV protection.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Cellulose acetoacetate | CAA |

| tert-Butyl acetoacetate | t-BAA |

| 1,8-diazabicyclo[5.4.0]undec-7-ene | DBU |

| Dimethylacetamide/Lithium Chloride | DMAc/LiCl |

| 1,4-dihydropyridine | DHP |

UV Shielding Capabilities

Biopolymer Modification and Hydrogel Design

The modification of biopolymers with acetoacetate groups is a key strategy in the design of advanced hydrogels for biomedical applications. This compound serves as a crucial reagent in this process, enabling the formation of versatile and biocompatible materials.

Dextrin (B1630399) Acetoacetate Synthesis for Modular Hydrogels

Dextrin, a biocompatible polysaccharide, can be chemically modified to produce dextrin acetoacetate (DXTAA), a ketone-rich polymer that serves as a modular building block for hydrogels. acs.orgacs.org The synthesis is achieved through a base-catalyzed transesterification reaction between dextrin and tert-butyl acetoacetate. acs.orgacs.org This reaction efficiently introduces acetoacetate groups onto the dextrin backbone, creating reactive sites for subsequent cross-linking. The resulting DXTAA is a versatile cross-linker for creating biocompatible gels in situ without the need for initiators or heat. acs.org

Single- and Double-Cross-linked Network Architectures

The acetoacetate groups on the dextrin backbone allow for the formation of sophisticated hydrogel networks. acs.org Single-cross-linked network (SN) hydrogels can be formed by reacting DXTAA with a hydrazide derivative of alginate (Alg-SDH). acs.orgacs.org This reaction proceeds via "click chemistry," forming stable hydrazone linkages in an aqueous solution without requiring a catalyst or heat. acs.org

To enhance the stability and tune the properties of these materials, double-cross-linked network (DN) architectures can be created. acs.orgacs.org The presence of carboxylate groups within the alginate component of the SN hydrogel allows for a second cross-linking mechanism. acs.org By introducing calcium ions (Ca²⁺) as an ionic cross-linker, a secondary network is formed, resulting in a DN hydrogel. acs.orgacs.org Research shows that these DN hydrogels exhibit significantly higher stability compared to their SN counterparts, particularly at a physiological pH of 7.4. acs.org

| Hydrogel Network Type | Cross-linking Mechanism(s) | Key Components | Notable Properties |

| Single-Network (SN) | Covalent (Hydrazone Linkage) | Dextrin Acetoacetate (DXTAA), Alginate Hydrazide (Alg-SDH) | Forms via catalyst-free click chemistry. acs.org |

| Double-Network (DN) | Covalent (Hydrazone) & Ionic | DXTAA, Alg-SDH, Calcium Ions (Ca²⁺) | Higher stability at physiological pH compared to SN hydrogels. acs.org |

Biocompatibility Studies of Acetoacetate-Derived Hydrogels

A critical requirement for materials intended for biomedical use is biocompatibility. Hydrogels derived from dextrin acetoacetate have been subjected to biocompatibility testing and have shown promising results. acs.org Studies on both single- and double-cross-linked hydrogels synthesized from DXTAA and alginate demonstrate that the materials are non-cytotoxic and biocompatible. acs.orgacs.org Dextrin-based hydrogels, in general, show good biocompatibility, supporting the proliferation of cells cultured on them. nih.gov This excellent biocompatibility, combined with their tunable properties and in situ formation capability, positions acetoacetate-derived hydrogels as highly promising materials for applications such as drug delivery and tissue engineering. acs.orgnih.gov

Lignin (B12514952) Valorization through Acetoacetylation

Lignin, an abundant aromatic biopolymer and a major byproduct of the paper industry, is a promising renewable feedstock for value-added chemicals and materials. rsc.orgacs.org Acetoacetylation, using reagents like tert-butyl acetoacetate, is an effective strategy for lignin valorization by chemically modifying its structure to improve its properties for material applications. rsc.orggoogle.com This modification reduces the extensive hydrogen bonding in lignin, lowering its viscosity and improving its solubility and processability. google.com

Uncatalyzed Reaction for Lignin Modification

A significant advancement in lignin modification is the development of an uncatalyzed acetoacetylation process. rsc.orgrsc.org Research has demonstrated that Kraft lignin can be chemically modified in a chemoselective manner by reacting it with tert-butyl acetoacetate (t-BAA) without the need for a catalyst. rsc.orgrsc.orgresearchgate.net The process involves heating the lignin with t-BAA, sometimes with a co-solvent like 1,4-dioxane (B91453) to aid mixing. rsc.org

This catalyst-free method offers a more streamlined and potentially greener route for lignin functionalization. Studies using model compounds have helped elucidate the reaction, showing that aliphatic hydroxyl groups on the lignin structure are acetoacetylated much more readily than the phenolic hydroxyls. rsc.org

Table: Uncatalyzed Acetoacetylation of Kraft Lignin

| Reactant | Modifying Agent | Condition | Functionalization Level | Key Finding |

|---|

This uncatalyzed reaction provides a direct method to incorporate acetoacetate moieties into the lignin macromolecule, creating a versatile platform for developing bio-based thermoset coatings and other materials. rsc.org

Structural Elucidation of Acetoacetylated Lignin

The successful grafting of acetoacetyl groups onto the lignin polymer is paramount for its subsequent application in materials science. A comprehensive structural elucidation is, therefore, essential to confirm the chemical modification and to understand the extent and nature of the functionalization. This is typically achieved through a combination of spectroscopic techniques, including Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed insights into the molecular structure of the modified lignin.

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of acetoacetylated lignin, the appearance of new, characteristic absorption bands provides clear evidence of successful modification. Research has shown that the FTIR spectrum of acetoacetylated lignin exhibits distinct carbonyl (C=O) stretching vibrations that are absent in the spectrum of unmodified lignin. rsc.org

Specifically, two new peaks are typically observed:

A peak around 1741 cm⁻¹ , which is attributed to the ester carbonyl group of the acetoacetate. rsc.org

A peak around 1711 cm⁻¹ , corresponding to the ketone carbonyl group of the acetoacetate moiety. rsc.org

The presence of these two distinct carbonyl absorptions is a hallmark of the acetoacetate group. rsc.org The broad O-H stretching band, typically found around 3400 cm⁻¹ in unmodified lignin due to aliphatic and aromatic hydroxyl groups, is often observed to decrease in intensity upon acetoacetylation, indicating the consumption of these hydroxyl groups during the reaction. nih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for Acetoacetylated Lignin

| Functional Group | Wavenumber (cm⁻¹) | Significance | Reference |

| Ester Carbonyl (C=O) | ~1741 | Confirms the presence of the acetoacetate ester linkage. | rsc.org |

| Ketone Carbonyl (C=O) | ~1711 | Indicates the ketone functionality within the acetoacetyl group. | rsc.org |

| O-H Stretch | Diminished intensity ~3400 | Suggests consumption of hydroxyl groups during acetoacetylation. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides more detailed structural information, allowing for the identification and quantification of different proton and carbon environments within the acetoacetylated lignin. Both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of acetoacetylated lignin shows several new signals when compared to its unmodified counterpart. Key new resonances that confirm acetoacetylation include:

A new peak appearing around 2.1 ppm , which is assigned to the methyl protons (CH₃) of the acetoacetyl group. rsc.org

A broadening of the peak at approximately 3.8 ppm , which is a result of the incorporation of the acetoacetate moieties into the complex lignin structure. The methylene protons of the acetoacetate are often not resolved from the methoxy (B1213986) resonances of lignin in this region. rsc.orgrsc.org

The appearance of new aliphatic peaks in the upfield region of the spectrum. rsc.org

The integration of these new signals can be used to quantify the degree of acetoacetylation.

¹³C NMR Spectroscopy

Further confirmation of the acetoacetate structure on the lignin backbone is provided by ¹³C NMR spectroscopy. The spectrum of acetoacetylated lignin is characterized by the appearance of new signals corresponding to the carbons of the acetoacetyl group:

A signal at approximately 200.4 ppm , attributed to the ketone carbonyl carbon. nih.gov

A signal around 167.9 ppm , corresponding to the ester carbonyl carbon. nih.gov

A signal at about 50.7 ppm , assigned to the methylene carbon. nih.gov

A signal near 30.3 ppm , which is due to the methyl carbon. nih.gov

The presence of these four distinct signals provides unequivocal evidence of the successful grafting of the acetoacetyl group onto the lignin polymer. nih.gov

Interactive Data Table: Characteristic NMR Chemical Shifts for Acetoacetylated Lignin

| Nucleus | Functional Group | Chemical Shift (ppm) | Significance | Reference |

| ¹H | Methyl (CH₃) | ~2.1 | Proton signal for the acetoacetyl methyl group. | rsc.org |

| ¹H | Methylene (CH₂) & Methoxy (OCH₃) | Broadened signal ~3.8 | Overlapping signals of acetoacetate methylene and lignin methoxy protons. | rsc.orgrsc.org |

| ¹³C | Ketone Carbonyl (C=O) | ~200.4 | Carbon signal for the acetoacetyl ketone group. | nih.gov |

| ¹³C | Ester Carbonyl (C=O) | ~167.9 | Carbon signal for the acetoacetyl ester group. | nih.gov |

| ¹³C | Methylene (CH₂) | ~50.7 | Carbon signal for the acetoacetyl methylene group. | nih.gov |

| ¹³C | Methyl (CH₃) | ~30.3 | Carbon signal for the acetoacetyl methyl group. | nih.gov |

³¹P NMR Spectroscopy

³¹P NMR spectroscopy can be utilized as an indirect method to study the hydroxyl groups in lignin. By phosphitylating the remaining free hydroxyl groups in both unmodified and acetoacetylated lignin with a phosphitylating agent like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, the different types of hydroxyl groups (aliphatic, phenolic, and carboxylic acid) can be quantified. A comparison of the ³¹P NMR spectra before and after acetoacetylation reveals a decrease in the signals corresponding to aliphatic and phenolic hydroxyl groups, providing quantitative data on the degree of substitution at these sites. nih.gov For instance, the broad signal for aliphatic OH groups between 145-150 ppm and the signals for phenolic OH groups between 137-144 ppm are observed to decrease after acetoacetylation. nih.gov

Research Findings on Acetoacetylation

Studies involving the reaction of Kraft lignin with tert-butyl acetoacetate have demonstrated the successful functionalization of lignin. rsc.orgrsc.orgrsc.org The use of model compounds, such as those mimicking the primary aliphatic, secondary benzylic, and phenolic hydroxyl environments found in lignin, has been crucial in elucidating the reactivity of these different hydroxyl groups towards acetoacetylation. rsc.orgrsc.org

Research has shown that aliphatic hydroxyl groups are generally more susceptible to trans-acetoacetylation compared to the less reactive phenolic hydroxyls, especially in the absence of a catalyst. rsc.org The amount of acetoacetate functionalization can be controlled by the reaction conditions, such as reaction time and temperature. rsc.org For example, a modest 3-hour reaction time has been shown to result in an acetoacetate functionalization of 2 mol/kg of lignin. rsc.org

The structural elucidation confirms that this compound can effectively modify the structure of lignin by introducing reactive acetoacetyl groups, thereby creating a versatile platform for the development of new polymers and materials. researchgate.netnih.gov

Butyl Acetoacetate in Pharmaceutical and Agrochemical Research

Precursor in Pharmaceutical Synthesis

In pharmaceutical research, butyl acetoacetate (B1235776) is highly valued as a starting material or key intermediate. jubilantingrevia.com It is employed in the synthesis of a wide array of organic chemicals and active pharmaceutical ingredients, demonstrating its significance in drug discovery and development. chemball.comthermofisher.com

Chiral Intermediate Development

The development of chiral intermediates is a cornerstone of modern pharmaceutical synthesis, and butyl acetoacetate is instrumental in this field. Chiral hydroxybutyrates, for instance, are critical building blocks for several widely-used pharmaceuticals. researchgate.net The synthesis of (S)-tert-butyl 3-hydroxybutyrate (B1226725) can be accomplished using tert-butyl acetoacetate. sigmaaldrich.com

Furthermore, protein engineering studies have utilized tert-butyl acetoacetate impurities in the development of enzymatic processes for producing chiral alcohols, which are key intermediates for Active Pharmaceutical Ingredients (APIs). rjptonline.org The ability to use this compound to generate enantiomerically pure compounds is essential for producing drugs with high specificity and efficacy. diva-portal.org

Synthesis of Biologically Active Compounds

This compound is a foundational component in the synthesis of numerous biologically active compounds, ranging from calcium channel blockers to potent anticancer agents.

Selective L-Type Calcium Channel Blockers

L-type calcium channels are important targets in the treatment of hypertension. researchgate.netnih.gov Derivatives of 1,4-dihydropyridine (B1200194), known for their role as calcium channel blockers, can be synthesized through multicomponent reactions involving acetoacetic esters. researchgate.netnih.gov For example, the synthesis of 3-Ethyl-5-(1,1-dimethyl ethyl)-2,6-dimethyl-4-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is achieved through the condensation of 3-chlorobenzaldehyde, ethyl acetoacetate, and t-butyl acetoacetate. researchgate.net

Research has also focused on pyrimidobenzothiazole derivatives as selective L-type calcium channel blockers. researchgate.net The synthesis of these complex heterocyclic systems often involves precursors derived from acetoacetic esters, highlighting the role of this compound in creating novel cardiovascular drugs. researchgate.net

Potent Inhibitors (e.g., Bcl-2/Bcl-xL Proteins)

The anti-apoptotic proteins Bcl-2 and Bcl-xL are significant targets in cancer therapy. nih.gov Structure-based design has led to the synthesis of potent small-molecule inhibitors of these proteins, with tert-butyl acetoacetate serving as a key starting material in the creation of the pyrrole (B145914) core structure of these inhibitors. nih.gov

For instance, a synthetic route to potent Bcl-2/Bcl-xL inhibitors involved preparing a key intermediate from tert-butyl acetoacetate. nih.gov Subsequent modifications led to compounds that bind to Bcl-2 and Bcl-xL with subnanomolar affinity and exhibit low nanomolar IC₅₀ values in cancer cell lines. nih.govnih.gov

Table 1: Binding Affinities and Cellular Activity of Bcl-2/Bcl-xL Inhibitors A selection of synthesized compounds and their inhibitory activities.

| Compound | Bcl-2 Kᵢ (nM) | Bcl-xL Kᵢ (nM) | H146 Cell Line IC₅₀ (nM) |

| Compound 9 | 7 | 1.3 | - |

| Compound 10 | <1 | 2.4 | - |

| Compound 14 | <1 | <1 | Low nanomolar |

| Compound 15 | <1 | <1 | Low nanomolar |

| Compound 31 | - | - | 4.8 |

| Compound 32 | <1 | <1 | 1.3 |

| Data sourced from multiple studies on Bcl-2/Bcl-xL inhibitors. nih.govnih.gov |

Benzothiazole (B30560) β-Keto Ester Derivatives

Benzothiazole derivatives are an important class of heterocyclic compounds with various biological activities. Tert-butyl acetoacetate is used in highly enantioselective Mannich reactions to produce benzothiazole β-keto ester derivatives. chemicalbook.comsigmaaldrich.com These reactions, often catalyzed by organocatalysts, can achieve high yields and excellent enantioselectivities. chemicalbook.com The resulting benzothiazole β-keto ester derivatives are valuable intermediates for further synthetic transformations. chemicalbook.comsigmaaldrich.com

Table 2: Enantioselective Synthesis of Benzothiazole β-Keto Ester Derivatives Illustrative results from catalyzed Mannich reactions using tert-butyl acetoacetate.

| Catalyst System | Yield | Enantiomeric Excess (ee) |

| Cinchona-based squaramide | Up to 99% | Up to 98% |

| Data from studies on enantioselective Mannich reactions. chemicalbook.com |

Investigations into Antimicrobial Activities

Derivatives of this compound have been investigated for their potential as antimicrobial agents. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a charge-transfer complex synthesized from t-BAA showed effective antimicrobial activity against Staphylococcus aureus and E. coli.

Research into 1,4-dihydropyridine derivatives, synthesized using components like t-butyl acetoacetate, also includes evaluation for in vitro antibacterial activity. researchgate.net Some of these compounds have shown moderate to significant activity against various bacterial strains. researchgate.net While butyl acetate (B1210297) itself has demonstrated antimicrobial effects, the focus in pharmaceutical research is on the novel derivatives that can be created from this compound to develop new therapeutic agents. nih.govasianpubs.org

Table 3: Antimicrobial Activity of a t-BAA Derivative Inhibition zones observed using the disc diffusion method.

| Compound | Test Organism | Inhibition Zone (mm) |

| t-BAA Derivative | Staphylococcus aureus | 15 |

| t-BAA Derivative | E. coli | 12 |

| Data from a study on the antimicrobial properties of t-BAA derivatives. |

Role in Antibiotic Production Intermediates (e.g., Dane Salt)

Applications in Agrochemical Development

This compound is an important intermediate in the agrochemical industry. fishersci.ficymitquimica.comthermofisher.com It serves as a versatile reagent for the synthesis of various agrichemicals, including products designed to protect crops and enhance growth. chemicalbook.comfishersci.fi